molecular formula C10H15NO B027075 3-[1-(Dimethylamino)ethyl]phenol CAS No. 105601-04-5

3-[1-(Dimethylamino)ethyl]phenol

Cat. No. B027075
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “3-[1-(Dimethylamino)ethyl]phenol” involves complex reactions. For example, the synthesis and structure of a helical coordination polymer incorporating a related dimethylaminoethylphenol derivative demonstrates the intricate coordination environments achievable with such moieties (Erxleben, 2001).

Molecular Structure Analysis

The molecular structure of derivatives of “3-[1-(Dimethylamino)ethyl]phenol” has been extensively studied, revealing significant insights into their chemical behavior. For instance, the crystal structure of a compound related to “3-[1-(Dimethylamino)ethyl]phenol” demonstrated the compound's potential for forming stable, complex structures, indicative of its versatility in synthesis applications (Liu Li-n, 2014).

Chemical Reactions and Properties

“3-[1-(Dimethylamino)ethyl]phenol” and its derivatives undergo various chemical reactions, yielding a wide range of products. These reactions are pivotal in the creation of polymers and other complex molecules. For example, derivatives have been used in the synthesis of coordination polymers and in reactions leading to the formation of novel phenolates, showcasing the compound's utility in facilitating diverse chemical transformations (Koten et al., 1978).

Physical Properties Analysis

The physical properties of “3-[1-(Dimethylamino)ethyl]phenol” derivatives, such as solubility and crystallinity, are crucial for their application in material science. These properties are often tailored through synthetic modifications to meet specific requirements. The synthesis and characterization of dialkylaluminum, gallium, and indium phenoxides offer insights into the impact of such modifications on the physical properties of these compounds (Shen et al., 2000).

Scientific Research Applications

  • Oxidative Stress Induction : 3-(dimethylamino)phenol is known to induce oxidative stress in human red blood cells by altering cell membrane properties, causing strong oxidation of hemoglobin, and inhibiting antioxidant levels, leading to oxidative damage (Bukowska, Michałowicz, & Duda, 2007).

  • Synthesis Applications : Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates can be used to synthesize 3-heteroarylindoles, condensed indolylpyrimidones, and condensed indolylpyran (Jakše, Svete, Stanovnik, & Golobič, 2004).

  • Regiospecific Approach : A regiospecific approach to generate N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines from 3-(dimethylamino)-1-phenyl-propan-1-ol with mesyl chloride and phenol has been presented (O’Brien, Phillips, & Towers, 2002).

  • Catalytic Activities : [2-(Dimethylamino)ethyl]-substituted cyclopentadienyl-titanium complexes show improved catalytic activities and selectivities for styrene, ethylene, and propylene polymerization (Flores, Chien, & Rausch, 1996).

  • Stability to Hydrolytic Degradation : Poly(2-(dimethylamino)ethyl methacrylate) is significantly more stable to hydrolytic degradation than its monomers and DMAEIB, with potential applications in biomedical applications (Van Der Wetering, Zuidam, Steenbergen, Van Der Houwen, Underberg, & Hennink, 1998).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Protective equipment should be worn, and adequate ventilation should be ensured . In case of ingestion, mouth should be rinsed and medical help should be sought immediately .

properties

IUPAC Name

3-[1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328334
Record name 3-[1-(dimethylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Dimethylamino)ethyl]phenol

CAS RN

105601-04-5
Record name 3-[1-(Dimethylamino)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105601-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(dimethylamino)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-[1-(dimethylamino)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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